N-pyridin-2-ylbenzenesulfonamide
Overview
Description
2’-Deoxyinosine is a purine 2’-deoxyribonucleoside, which is inosine in which the hydroxy group at position 2’ is replaced by a hydrogen . It is structurally similar to guanosine but lacks the 2-amino group. This compound is historically considered a universal base and is widely used to create degenerate positions in nucleotide chains .
Scientific Research Applications
2’-Deoxyinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: It is incorporated into DNA and RNA to study base pairing and genetic mutations.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of diagnostic reagents and molecular biology tools.
Mechanism of Action
While the specific mechanism of action for N-pyridin-2-ylbenzenesulfonamide was not found in the search results, sulfonamides in general are known to inhibit the enzyme involved in the production of dihydrofolic acid, thereby blocking bacterial biosynthesis of folic acid and, subsequently, pyrimidines and purines required for nucleic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Deoxyinosine can be synthesized through various methods. One common approach involves the deamination of 2’-deoxyadenosine using adenosine deaminase. This enzymatic reaction replaces the amino group with a keto group, converting 2’-deoxyadenosine to 2’-deoxyinosine .
Industrial Production Methods: Industrial production of 2’-deoxyinosine often involves the use of recombinant Escherichia coli strains that overexpress specific enzymes. These strains can convert inexpensive starting materials like glucose, acetaldehyde, and adenine into 2’-deoxyinosine through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hypoxanthine.
Reduction: Reduction reactions can convert it back to 2’-deoxyadenosine.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and copper chloride are commonly used oxidizing agents.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Hypoxanthine.
Reduction: 2’-Deoxyadenosine.
Substitution: Various 2-substituted 2’-deoxyinosine derivatives.
Comparison with Similar Compounds
2’-Deoxyadenosine: Structurally similar but contains an amino group at position 2.
Inosine: Similar structure but contains a hydroxy group at position 2.
2’-Deoxyguanosine: Contains an amino group at position 2 and an additional oxygen atom at position 6.
Uniqueness: 2’-Deoxyinosine is unique due to its ability to pair with multiple bases, making it a versatile tool in genetic research. Its lack of the 2-amino group distinguishes it from other purine nucleosides and allows for unique interactions in DNA and RNA .
Properties
IUPAC Name |
N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,10-6-2-1-3-7-10)13-11-8-4-5-9-12-11/h1-9H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMITRCCGIXFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294051 | |
Record name | benzenesulfonamide, n-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212-07-3 | |
Record name | N-2-Pyridylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93843 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzenesulfonamide, n-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-2-PYRIDYLBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV3WK5EAE8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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